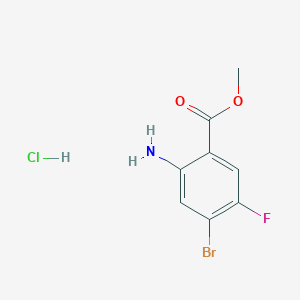

Methyl 2-amino-4-bromo-5-fluorobenzoate hydrochloride

Description

Propriétés

IUPAC Name |

methyl 2-amino-4-bromo-5-fluorobenzoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFNO2.ClH/c1-13-8(12)4-2-6(10)5(9)3-7(4)11;/h2-3H,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKAAVNNPIUVHSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1N)Br)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803567-02-3 | |

| Record name | methyl 2-amino-4-bromo-5-fluorobenzoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Starting Material: The synthesis typically begins with 2-amino-4-bromo-5-fluorobenzoic acid.

Esterification: The carboxylic acid group of 2-amino-4-bromo-5-fluorobenzoic acid is esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid to form methyl 2-amino-4-bromo-5-fluorobenzoate.

Hydrochloride Formation: The ester is then treated with hydrochloric acid to form the hydrochloride salt, resulting in methyl 2-amino-4-bromo-5-fluorobenzoate hydrochloride.

Industrial Production Methods: Industrial production methods for this compound involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for esterification and efficient purification techniques such as recrystallization and chromatography to ensure high purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromo and fluoro substituents.

Oxidation and Reduction: The amino group can participate in oxidation and reduction reactions, leading to the formation of various derivatives.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products:

Substitution: Formation of various substituted benzoates.

Oxidation: Formation of nitro or hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Hydrolysis: Formation of 2-amino-4-bromo-5-fluorobenzoic acid.

Applications De Recherche Scientifique

Chemistry:

- Used as an intermediate in the synthesis of more complex organic molecules.

- Employed in the study of reaction mechanisms and kinetics .

Biology:

- Investigated for its potential biological activity, including antimicrobial and anticancer properties .

Medicine:

- Explored as a potential pharmaceutical agent due to its structural similarity to other bioactive compounds .

Industry:

Mécanisme D'action

The mechanism of action of methyl 2-amino-4-bromo-5-fluorobenzoate hydrochloride is primarily based on its ability to interact with biological molecules through its functional groups. The amino group can form hydrogen bonds, while the bromo and fluoro substituents can participate in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Substituent Position and Reactivity

- Halogen Effects: Bromine at the 4-position in the target compound enhances electrophilic substitution reactivity compared to chlorine or fluorine analogs (e.g., Methyl 5-amino-2-bromo-4-chlorobenzoate) .

- Amino Group Placement: The 2-amino group facilitates hydrogen bonding and coordination in metal-catalyzed reactions, unlike analogs with amino groups at the 4- or 5-positions (e.g., Methyl 4-amino-3-bromo-5-fluorobenzoate) .

- Ester vs. Acid: The methyl ester in the target compound improves solubility in organic solvents compared to the carboxylic acid derivative (2-Amino-4-bromo-5-fluorobenzoic acid), which is more polar and prone to crystallization .

Physicochemical Properties

- Collision Cross-Section (CCS): The target compound’s CCS values (144.7 Ų for [M+H]⁺) suggest a compact structure compared to bulkier analogs like Ethyl 2-amino-5-fluorobenzoate, where the ethyl group increases steric hindrance .

Activité Biologique

Methyl 2-amino-4-bromo-5-fluorobenzoate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C₉H₈BrFNO₂·HCl and a molecular weight of approximately 248.05 g/mol. The compound features a benzoate structure with amino, bromo, and fluorine substituents, which enhance its reactivity and potential biological activity. The presence of halogens (bromine and fluorine) contributes to its unique chemical behavior, making it an attractive subject for research in various therapeutic areas.

The mechanism of action for this compound primarily involves interactions with biological molecules through its functional groups. The amino group can form hydrogen bonds, while the bromo and fluoro substituents can participate in halogen bonding and other non-covalent interactions. These interactions may modulate the activity of enzymes and receptors, leading to various biological effects.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity against various bacterial strains. For instance, certain analogs have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in antibiotic development.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 0.125 µg/mL |

| Compound B | K. pneumoniae | 0.03 µg/mL |

| Compound C | P. aeruginosa | 0.125 µg/mL |

Anticancer Activity

Certain studies have highlighted the anticancer properties of this compound class. For example, anthranilic acid derivatives have been identified as effective agents in reducing the growth of pancreatic cancer cells when used alone or in combination with other treatments . The mechanism involves inhibition of specific protein interactions that are crucial for cancer cell proliferation.

Case Study: Anthranilic Acid Derivatives

In a study assessing the efficacy of anthranilic acid derivatives, it was found that specific compounds significantly inhibited the growth of cancer cells by targeting the far upstream binding protein 1 (FUBP1). This inhibition led to decreased expression of oncogenes such as c-Myc and increased expression of tumor suppressor genes like p21 .

Structural Comparisons

This compound shares structural similarities with other compounds known for their biological activities. For instance, compounds with similar halogenated aromatic structures often exhibit enhanced biological properties due to their ability to interact favorably with biological targets.

Q & A

Q. What are the key synthetic routes for Methyl 2-amino-4-bromo-5-fluorobenzoate hydrochloride, and how can intermediates be validated?

- Methodological Answer : Synthesis typically involves sequential halogenation, esterification, and amination. For example, bromination/fluorination of a benzoate precursor followed by reaction with methylamine under acidic conditions to form the hydrochloride salt. Critical intermediates (e.g., 2-amino-4-bromo-5-fluorobenzoic acid) should be validated via HPLC (≥95% purity) and NMR (¹H/¹³C for functional group confirmation). Reaction progress can be monitored using TLC (silica gel, ethyl acetate/hexane mobile phase) .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Peaks for aromatic protons (δ 6.8–7.5 ppm), NH₂ (δ ~5.5 ppm, broad), and methyl ester (δ ~3.9 ppm).

- ¹³C NMR : Carbonyl (C=O, δ ~165 ppm), aromatic carbons, and Br/F substituent effects.

- IR : Stretching bands for ester C=O (~1720 cm⁻¹) and NH₂ (~3350 cm⁻¹).

- MS : Molecular ion peak at m/z corresponding to C₈H₆BrFNO₂·HCl (exact mass calculated via high-resolution MS). Cross-validate with reference spectra from analogous compounds (e.g., ’s methyl ester derivatives) .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer : Solubility can be tested in DMSO, methanol, and aqueous buffers (pH 1–12) using UV-Vis spectroscopy (λmax for quantification). Stability studies (e.g., 25°C vs. 40°C) should include HPLC-UV to track degradation products (e.g., hydrolysis of the ester group). Store at 2–8°C in anhydrous conditions to prevent deliquescence, as suggested for structurally similar hydrochlorides ( ) .

Advanced Research Questions

Q. How can reaction conditions (catalyst, solvent, temperature) be optimized to maximize yield and minimize by-products?

- Methodological Answer : Use Design of Experiments (DoE) to evaluate factors like solvent polarity (e.g., 1,4-dioxane vs. THF), catalyst loading (e.g., Pd for cross-coupling), and temperature. For example, applied DoE to optimize hydrogel drug delivery, which can be adapted for synthetic parameter screening. Response Surface Methodology (RSM) helps identify interactions between variables (e.g., bromination efficiency vs. fluorination time) .

Q. How can conflicting spectral data (e.g., overlapping NMR peaks) be resolved to confirm regiochemical purity?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolve aromatic proton coupling patterns and assign substituent positions.

- LC-MS/MS : Detect trace regioisomers (e.g., 4-bromo vs. 5-bromo isomers) via fragmentation patterns.

- X-ray crystallography : Definitive structural assignment for crystalline derivatives (e.g., free base vs. HCl salt).

Cross-reference with synthetic intermediates ( used HPLC to compare with authentic samples) .

Q. What computational approaches (e.g., DFT, molecular docking) are suitable for predicting reactivity or biological activity?

- Methodological Answer :

- DFT calculations : Model electrophilic aromatic substitution to predict bromo/fluoro orientation (e.g., using Gaussian09 with B3LYP/6-31G* basis set).

- Molecular docking : Screen against target proteins (e.g., kinase enzymes) using AutoDock Vina. highlights similar benzoate derivatives for antimicrobial applications, suggesting docking studies for mechanism-of-action hypotheses .

Q. How can impurities (e.g., dehalogenated by-products) be quantified and mitigated during scale-up?

- Methodological Answer :

- HPLC-DAD/ELSD : Quantify impurities at ≥0.1% levels.

- Purification : Use recrystallization (ethanol/water) or preparative HPLC (C18 column).

- Reaction Monitoring : In-situ FTIR or Raman spectroscopy to detect intermediates and adjust conditions in real-time. emphasizes rigorous testing for process consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.